Methyl 7,7-difluoronorcarane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-difluoronorcarane-3-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is a derivative of norcarane, a bicyclic hydrocarbon, with two fluorine atoms attached to the seventh carbon and a carboxylate ester group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-difluoronorcarane-3-carboxylate typically involves the fluorination of norcarane derivatives followed by esterification. One common method includes the reaction of 7,7-difluoronorcarane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoronorcarane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 7,7-difluoronorcarane-3-carboxylic acid.
Reduction: Formation of 7,7-difluoronorcarane-3-methanol.
Substitution: Formation of various substituted norcarane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-difluoronorcarane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 7,7-difluoronorcarane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoronorcarane-3-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl 7,7-difluoronorcarane-3-methanol: Similar structure but with an alcohol group instead of the ester.
7,7-Difluoronorcarane-3-carboxamide: Similar structure but with an amide group instead of the ester.
Uniqueness
Methyl 7,7-difluoronorcarane-3-carboxylate is unique due to its combination of fluorine atoms and ester group, which confer distinct chemical and biological properties. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
methyl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-13-8(12)5-2-3-6-7(4-5)9(6,10)11/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFIHCMBZUFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.